molecular formula C16H13FO2 B5641206 3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone

3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone

Cat. No.: B5641206
M. Wt: 256.27 g/mol
InChI Key: KPFXWPZLCQRLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone is a chemical compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone typically involves the reaction of chromene derivatives with fluorinated benzoyl compounds. One common method involves the use of ortho-alkynylarylketones as precursors. The synthesis employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired product in a one-pot fashion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Chromone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-chromen-6-yl-(4-fluorophenyl)methanone
  • 3,4-Dihydro-2H-chromen-6-yl-(2-fluorophenyl)methanone
  • 3,4-Dihydro-2H-chromen-6-yl-(3-chlorophenyl)methanone

Uniqueness

3,4-Dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position may enhance its stability and increase its binding affinity to certain molecular targets compared to its analogs .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c17-14-5-1-3-12(10-14)16(18)13-6-7-15-11(9-13)4-2-8-19-15/h1,3,5-7,9-10H,2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXWPZLCQRLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C3=CC(=CC=C3)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.